molecular formula C32H18S8 B039230 alpha-Octithiophene CAS No. 113728-71-5

alpha-Octithiophene

Cat. No.: B039230
CAS No.: 113728-71-5
M. Wt: 659 g/mol
InChI Key: GCMCTPRNKVKGCY-UHFFFAOYSA-N
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Description

Alpha-Octithiophene is an organic compound with the chemical formula C8H6S. It consists of eight thiophene rings, making it a member of the oligothiophene family.

Safety and Hazards

While alpha-Octithiophene is generally considered safe for handling in a laboratory setting, precautions should be taken due to its potential toxicity. Always follow proper safety protocols, including the use of personal protective equipment (PPE) and proper ventilation .

Future Directions

Research on alpha-Octithiophene continues to explore its applications in organic electronics. Scientists aim to enhance its stability, improve charge transport properties, and develop novel synthetic routes. Additionally, investigations into its compatibility with other materials for efficient device fabrication are ongoing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Octithiophene can be synthesized through various methods. One common approach involves the annelation of thiophene rings with bicyclo[2.2.2]octene units. This method helps in studying the unimolecular properties of longer oligothiophene dications . Another method involves the synthesis of the monomer annelated with bicyclo[2.2.2]octene units at the 3,4-positions of the thiophene ring .

Industrial Production Methods

Industrial production of this compound typically involves the synthesis of 2-butyl-2H-thiophene-7-vinyl-fluorophene followed by subsequent coupling reactions . This method allows for the large-scale production of this compound, which is essential for its applications in organic electronics and other fields.

Chemical Reactions Analysis

Types of Reactions

Alpha-Octithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified electronic properties. For example, the dicationic state of this compound exhibits a planar quinoid structure, which is essential for its electronic applications .

Comparison with Similar Compounds

Alpha-Octithiophene can be compared with other oligothiophenes such as bithiophene, terthiophene, and sexithiophene. These compounds share similar electronic properties but differ in the number of thiophene rings and their structural arrangements . This compound is unique due to its longer conjugated system, which provides enhanced electronic properties and makes it suitable for a wider range of applications .

List of Similar Compounds

  • Bithiophene
  • Terthiophene
  • Quarterthiophene
  • Sexithiophene
  • Polythiophene

This compound stands out among these compounds due to its extended conjugation and unique electronic properties, making it a valuable material for various scientific and industrial applications.

Properties

IUPAC Name

2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMCTPRNKVKGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464271
Record name 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113728-71-5
Record name 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the conformation of α-Octithiophene on a copper surface influence its properties?

A: α-Octithiophene molecules exhibit rotational flexibility around the single bonds connecting the thiophene rings, leading to different conformational isomers, namely s-cis and s-trans. [] Research using scanning tunneling microscopy (STM) has directly observed these isomers on a Cu(100) surface. [] The relative abundance of these conformations, influenced by the molecule-surface interaction, can impact the electronic properties and self-assembly of α-Octithiophene, crucial for its performance in organic electronics. []

Q2: What makes α-Octithiophene and its oligothiophene counterparts suitable for laser applications?

A: α-Octithiophene, alongside other oligothiophenes like α-4T and α-6T, displays promising stimulated emission properties, making them suitable for laser applications. [] These molecules exhibit spectral narrowing under optical pumping, particularly in single-crystal form. [] Notably, α-Octithiophene single crystals as thin as 3.5 microns demonstrated this effect, resulting in intense, narrow emission lines, indicative of potential for miniaturized organic lasers. []

Q3: How does the structural order of α-Octithiophene affect its charge carrier dynamics?

A: The structural order of α-Octithiophene significantly influences its charge carrier dynamics, directly impacting its performance in optoelectronic devices. [] Studies comparing single-crystal and polycrystalline α-Octithiophene reveal distinct differences in transient photoconductivity, photoluminescence, and excited-state absorption. [] The inherent disorder in polycrystalline films introduces sub-band-gap energy levels that act as traps, reducing photocurrent lifetime and impacting overall efficiency compared to the more ordered single-crystal structure. []

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